molecular formula C7H16N2 B14640977 Azocan-1-amine CAS No. 53219-58-2

Azocan-1-amine

Cat. No.: B14640977
CAS No.: 53219-58-2
M. Wt: 128.22 g/mol
InChI Key: YPOSHCOUCWHTEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azocan-1-amine, also known as 3-(azocan-1-yl)propan-1-amine, is a cyclic amine with the molecular formula C10H22N2. It is a member of the azocane family, characterized by an eight-membered nitrogen-containing ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Azocan-1-amine can be synthesized through several methods. One common approach involves the reductive amination of azocane with an appropriate aldehyde or ketone. This reaction typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride under mild conditions .

Another method involves the cyclization of a linear precursor, such as 1,8-diaminooctane, under acidic or basic conditions. This cyclization can be facilitated by using catalysts like palladium or nickel .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Azocan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylamines, while reduction can produce primary or secondary amines .

Scientific Research Applications

Azocan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: this compound derivatives are investigated for their potential therapeutic properties, such as antimicrobial and anticancer activities.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties .

Mechanism of Action

The mechanism of action of azocan-1-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an enzyme inhibitor or receptor agonist, modulating various biochemical processes. The exact mechanism depends on the specific application and the molecular structure of the this compound derivative .

Comparison with Similar Compounds

Properties

IUPAC Name

azocan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c8-9-6-4-2-1-3-5-7-9/h1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPOSHCOUCWHTEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90513275
Record name Azocan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90513275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53219-58-2
Record name Azocan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90513275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.